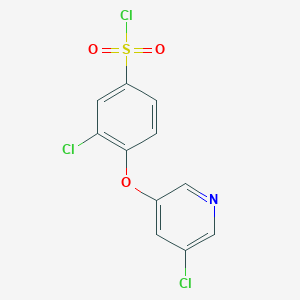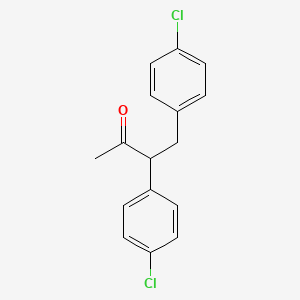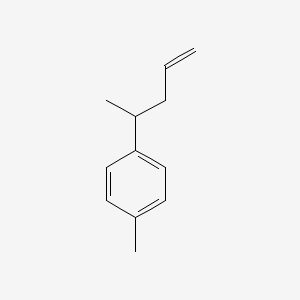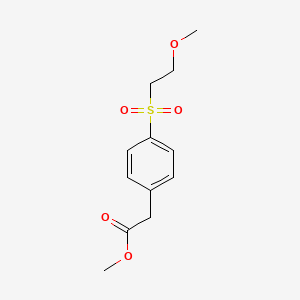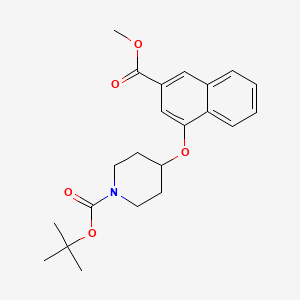
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is a synthetic organic compound that features both an imidazole and a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and acetone.
Nitration of pyridine: The nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the imidazole derivative with the nitrated pyridine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-isopropyl-1H-imidazol-1-yl)-5-aminopyridine.
Substitution: Various substituted imidazole derivatives.
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its imidazole and nitropyridine moieties, which are common in many drugs.
Industry: Use in the development of new materials, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)-5-nitropyridine: Lacks the isopropyl group, potentially affecting its reactivity and biological activity.
2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine: Contains a methyl group instead of an isopropyl group, which might influence its steric and electronic properties.
2-(4-isopropyl-1H-imidazol-1-yl)-3-nitropyridine: The position of the nitro group is different, which could affect its chemical behavior and applications.
Uniqueness
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is unique due to the specific combination of functional groups and their positions on the molecule
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
5-nitro-2-(4-propan-2-ylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)10-6-14(7-13-10)11-4-3-9(5-12-11)15(16)17/h3-8H,1-2H3 |
InChI 键 |
OWJIUUMDEQULBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)
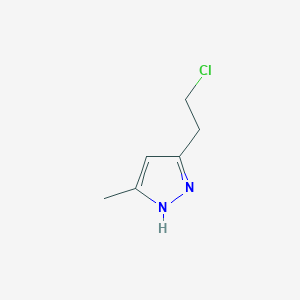
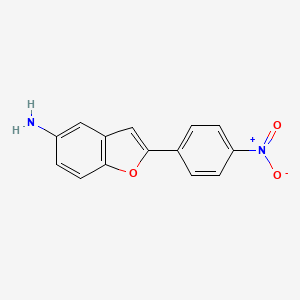
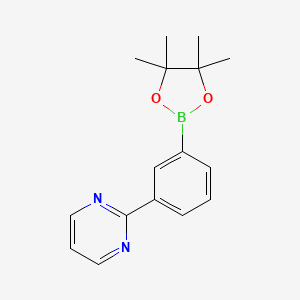
![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

